endo-BCN-PEG12-NH2 (hydrochloride) endo-BCN-PEG12-NH2 (hydrochloride)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16021666
InChI: InChI=1S/C35H64N2O13.ClH/c36-7-9-39-11-13-41-15-17-43-19-21-45-23-25-47-27-29-49-30-28-48-26-24-46-22-20-44-18-16-42-14-12-40-10-8-37-35(38)50-31-34-32-5-3-1-2-4-6-33(32)34;/h32-34H,3-31,36H2,(H,37,38);1H/t32-,33+,34?;
SMILES:
Molecular Formula: C35H65ClN2O13
Molecular Weight: 757.3 g/mol

endo-BCN-PEG12-NH2 (hydrochloride)

CAS No.:

Cat. No.: VC16021666

Molecular Formula: C35H65ClN2O13

Molecular Weight: 757.3 g/mol

* For research use only. Not for human or veterinary use.

endo-BCN-PEG12-NH2 (hydrochloride) -

Specification

Molecular Formula C35H65ClN2O13
Molecular Weight 757.3 g/mol
IUPAC Name [(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate;hydrochloride
Standard InChI InChI=1S/C35H64N2O13.ClH/c36-7-9-39-11-13-41-15-17-43-19-21-45-23-25-47-27-29-49-30-28-48-26-24-46-22-20-44-18-16-42-14-12-40-10-8-37-35(38)50-31-34-32-5-3-1-2-4-6-33(32)34;/h32-34H,3-31,36H2,(H,37,38);1H/t32-,33+,34?;
Standard InChI Key KMDKXFATGCRYLA-MREVACGNSA-N
Isomeric SMILES C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)CCC#C1.Cl
Canonical SMILES C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)CCC#C1.Cl

Introduction

Key Findings

endo-BCN-PEG12-NH2 hydrochloride (C₃₅H₆₅ClN₂O₁₃) is a bifunctional polyethylene glycol (PEG)-based linker compound utilized in bioorthogonal click chemistry and proteolysis-targeting chimera (PROTAC) development . Characterized by its endo-bicyclo[6.1.0]nonyne (BCN) group, 12-unit PEG spacer, and terminal amine hydrochloride, this molecule enables stable conjugation between biomolecules or therapeutic agents. Its synthesis involves iterative PEG chain elongation and selective functionalization, yielding high-purity products suitable for pharmaceutical research . Applications span targeted drug delivery, membrane engineering, and protein degradation platforms, with its extended PEG chain enhancing solubility and biocompatibility .

Chemical Structure and Properties

Molecular Architecture

endo-BCN-PEG12-NH2 hydrochloride comprises three distinct regions:

  • endo-BCN Group: A strained cycloalkyne enabling strain-promoted azide-alkyne cycloaddition (SPAAC) without cytotoxic catalysts .

  • PEG12 Spacer: A 12-unit polyethylene glycol chain (C₂₄H₄₈O₁₂) providing hydrophilicity, flexibility, and steric shielding .

  • Terminal Amine Hydrochloride: A primary amine (-NH₂) protonated as hydrochloride (-NH₃⁺Cl⁻) for enhanced aqueous solubility and reactivity in carbamate or amide bond formation .

The compound’s molecular weight is 757.35 g/mol, with a formula of C₃₅H₆₅ClN₂O₁₃ .

Physicochemical Characteristics

PropertyValueSource
Molecular Weight757.35 g/mol
SolubilityWater, DMSO, CH₃CN
Storage Conditions-20°C, desiccated
Hazard StatementsH315, H319, H335

The PEG spacer reduces aggregation and improves pharmacokinetics, while the BCN group ensures rapid, specific conjugation to azide-modified targets .

Synthesis and Purification

Synthetic Pathway

The synthesis involves three stages:

  • BCN Activation: endo-BCN-OSu (N-hydroxysuccinimide ester) reacts with diamino-PEG derivatives in dichloromethane (DCM), achieving 68% yield for shorter PEG analogs .

  • PEG Elongation: Tetraethylene glycol macrocyclic sulfate is iteratively added to extend the PEG chain. Each elongation step uses NaH as a base, with reflux conditions (12–24 h) and chromatographic purification (DCM:MeOH gradients) .

  • Amine Hydrochloride Formation: The terminal amine is protonated using HCl, followed by precipitation or solid-phase extraction (e.g., PoraPak Rxn cartridges) for isolation .

Critical Reaction Conditions

ParameterValueSource
SolventDichloromethane (DCM)
BaseSodium hydride (NaH, 60%)
TemperatureReflux (~40°C)
PurificationFlash chromatography (SiO₂)

For PEG12 derivatives, UPLC-MS confirms purity (>95%) with polydispersity indices (PDI) ≤1.0001, indicating near-monodisperse products .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (300 MHz, CDCl₃): Peaks at δ 5.38 (BCN bridgehead proton), 3.50–3.59 (PEG methylenes), and 2.88 (terminal amine) .

  • ¹³C NMR (75 MHz, CDCl₃): Signals at δ 156.4 (carbamate carbonyl), 68.7 (PEG ether carbons), and 45.5 (BCN quaternary carbons) .

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 757.35, with isotopic patterns confirming chlorine presence .

MethodResultSource
UPLC-MS99.5% purity (Chol-PEG16-RGD)
HPLC97–99% purity (PEG12 analogs)
Polydispersity Index1.000001–1.000055

Applications in Biomedical Research

Click Chemistry Conjugation

The endo-BCN group undergoes SPAAC with azides at rates exceeding 1 M⁻¹s⁻¹, enabling:

  • Fluorescent Probe Labeling: Site-specific attachment of dyes (e.g., Cy5) for cellular imaging .

  • Antibody-Drug Conjugates (ADCs): Modular synthesis of therapeutics with controlled drug-to-antibody ratios .

PROTAC Development

As a PROTAC linker, endo-BCN-PEG12-NH2 hydrochloride bridges E3 ligase ligands (e.g., von Hippel-Lindau) and target proteins (e.g., BRD4), facilitating ubiquitination and proteasomal degradation . Its PEG spacer optimizes ternary complex formation and reduces off-target effects .

Nanovesicle Functionalization

Cholesterol-PEG conjugates incorporating PEG12 spacers enhance liposome stability and tumor targeting. For example, Chol-PEG12-RGD (integrin ligand) improves nanoparticle accumulation in glioblastoma models .

HazardPrecautionSource
Skin irritationWear nitrile gloves
Respiratory sensitizerUse fume hood

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